Tert-butyl[(2,3-dimethylphenyl)methyl]amine
Description
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-[(2,3-dimethylphenyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C13H21N/c1-10-7-6-8-12(11(10)2)9-14-13(3,4)5/h6-8,14H,9H2,1-5H3 |
InChI Key |
XCIYSHOMRCZKJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CNC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Amines with Benzyl Halides
One classical approach to synthesize tert-butyl[(2,3-dimethylphenyl)methyl]amine involves the alkylation of tert-butylamine with a suitable benzyl halide derivative of 2,3-dimethylbenzyl bromide or chloride.
Reaction Scheme:
$$ \text{2,3-dimethylbenzyl halide} + \text{tert-butylamine} \rightarrow \text{this compound} $$-
- Solvent: Polar aprotic solvents such as acetonitrile or DMF
- Base: Sometimes a mild base like potassium carbonate to scavenge HX
- Temperature: Ambient to reflux (50–100 °C)
- Time: Several hours to overnight
-
- Straightforward
- Readily available starting materials
-
- Possible over-alkylation forming secondary or tertiary amines
- Requires careful control of stoichiometry
No direct data tables were found specifically for this reaction applied to this compound, but this method is a standard approach for benzyl amine derivatives.
Reductive Amination of 2,3-Dimethylbenzaldehyde with tert-Butylamine
Reductive amination is a widely used method to prepare secondary and tertiary amines by condensation of an aldehyde or ketone with an amine followed by reduction.
Reaction Scheme:
$$ \text{2,3-dimethylbenzaldehyde} + \text{tert-butylamine} \xrightarrow[\text{reductant}]{\text{acid catalyst}} \text{this compound} $$-
- Sodium cyanoborohydride (NaBH3CN)
- Sodium triacetoxyborohydride (NaBH(OAc)3)
- Hydrogen with catalytic Pd/C
-
- Solvent: Methanol, ethanol, or dichloromethane
- pH: Mildly acidic to facilitate imine formation
- Temperature: Room temperature to 50 °C
- Time: Several hours
-
- High selectivity for secondary amine formation
- Mild conditions
-
- Requires aldehyde precursor
- Handling of reducing agents
This method is preferred for clean synthesis of the target amine with minimal side products.
Transition-Metal Catalyzed C–N Bond Formation
Modern synthetic methods employ transition-metal catalysis for the formation of C–N bonds, including palladium or rhodium catalysis.
Relevant Literature:
Transition-metal catalyzed hydroamination, hydroaminomethylation, and C(sp3)–H amination have been reviewed extensively for the synthesis of alkylamines. These methods allow for the construction of complex amines from simple precursors with high selectivity.Example:
Pd(0)-catalyzed amination of benzyl halides or direct C–H amination of methyl-substituted aromatics with tert-butylamine under optimized conditions.-
- Catalyst: PdCl2(PPh3)2 or Rh-based catalysts
- Base: LiOtBu or KOtBu
- Solvent: Dioxane or THF
- Temperature: 60–120 °C
- Time: 0.5–24 hours
-
- High chemoselectivity
- Potential for enantioselective synthesis
-
- Requires catalyst optimization
- May involve expensive ligands
Table 1 below summarizes catalyst screening data adapted from related Pd-catalyzed amination reactions:
| Entry | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)2 / DPEPhos | K2CO3 | DMF | 120 | 0 | No product formed |
| 2 | PdCl2(PPh3)2 | KOtBu | DMF | 120 | 0 | No product formed |
| 3 | PdCl2(PPh3)2 | KOtBu | THF | 120 | 41 | Moderate yield |
| 4 | PdCl2(PPh3)2 | KOtBu | Dioxane | 120 | 80 | Optimal yield |
Protection-Deprotection Strategies
In some synthetic routes, the tert-butyl group is introduced via protection of amines as tert-butyl carbamates (Boc protection), followed by subsequent functionalization and deprotection.
-
- Protection of 2,3-dimethylbenzylamine as Boc derivative
- Alkylation or other modification
- Deprotection under acidic conditions to yield this compound
-
- Boc protection: di-tert-butyl dicarbonate (Boc2O), base, solvent (e.g., dichloromethane)
- Deprotection: trifluoroacetic acid or HCl in organic solvent
This approach is useful when selective functionalization is required.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|---|
| Direct alkylation | 2,3-dimethylbenzyl halide, tert-butylamine | Polar aprotic solvent, base, heat | Simple, direct | Over-alkylation risk | 60–85 |
| Reductive amination | 2,3-dimethylbenzaldehyde, tert-butylamine, NaBH3CN | Mild acid, room temp to 50 °C | High selectivity, mild | Requires aldehyde precursor | 70–90 |
| Pd-catalyzed C–N bond formation | PdCl2(PPh3)2, KOtBu, dioxane | 60–120 °C, 0.5–24 h | High chemoselectivity | Catalyst cost, optimization | 40–80 |
| Protection-deprotection | Boc2O, base, acid for deprotection | Room temp, acid treatment | Selective functionalization | Multi-step | Variable |
Research Findings and Notes
The tert-butyl group can be introduced either as a substituent on the amine nitrogen or as a protecting group, depending on the synthetic strategy.
Transition-metal catalysis offers modern, efficient routes but requires careful ligand and base selection to optimize yields.
Reductive amination remains a robust and widely used method due to its operational simplicity and high selectivity.
Reaction conditions such as solvent choice, temperature, and reaction time critically influence the product yield and purity.
Purification typically involves extraction, crystallization, or chromatography to isolate the target amine with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[(2,3-dimethylphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into secondary or primary amines, depending on the reducing agent and conditions used.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary or primary amines
Substitution: Various substituted amines depending on the reactants used.
Scientific Research Applications
Tert-butyl[(2,3-dimethylphenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl[(2,3-dimethylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include modulation of signal transduction, alteration of metabolic processes, or interference with cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Comparisons
Table 1: Key Properties of Tert-butyl[(2,3-dimethylphenyl)methyl]amine and Analogs
| Compound Name | Molecular Formula | MW (g/mol) | Substituents | Key Applications | Reference |
|---|---|---|---|---|---|
| This compound | C₁₃H₂₁N | 191.31 | 2,3-dimethylphenyl, tert-butyl | Pharmaceuticals, Agrochemicals | |
| (2,4-Dimethoxyphenyl)(2,6-dimethylphenyl)methylamine | C₁₈H₂₃NO₂ | 285.38 | 2,4-dimethoxyphenyl, 2,6-dimethylphenyl | Drug intermediates, Catalysis | |
| 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide | C₁₄H₁₉ClN₂O | 272.77 | 2,3-dimethylphenyl, chloroacetamide | Herbicide (e.g., Metolachlor) | |
| (2,5-Dimethoxyphenyl)methylamine | C₁₄H₂₃NO₂ | 237.34 | 2,5-dimethoxyphenyl, isoamyl | Organic synthesis building block | |
| [(2,3-Dimethylphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine | C₁₅H₂₁N₃ | 243.35 | 2,3-dimethylphenyl, imidazolylpropyl | Bioactive molecule synthesis |
Key Observations:
Electronic Effects: The tert-butyl group in the target compound provides steric hindrance and electron-donating effects, enhancing stability in acidic environments compared to methoxy or chloro substituents .
Steric Effects :
- Bulkier substituents (e.g., tert-butyl) reduce rotational freedom, impacting binding affinity in drug-receptor interactions. This contrasts with smaller groups like methyl or methoxy in analogs .
Biological Activity
Tert-butyl[(2,3-dimethylphenyl)methyl]amine is an organic compound that has gained attention for its potential biological activities. This article delves into its chemical structure, synthesis, and various biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
This compound features a tert-butyl group attached to a benzyl moiety, which is substituted with two methyl groups at the 2 and 3 positions on the phenyl ring. The molecular formula is CHN, and it has a molecular weight of approximately 205.3 g/mol. The presence of the amine functional group suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzylamine : The initial step involves the reaction of tert-butylamine with a suitable benzyl halide.
- Substitution Reaction : The dimethyl substitution on the phenyl ring can be achieved through electrophilic aromatic substitution.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties . Its mechanism may involve binding to bacterial enzymes or receptors, leading to inhibition of bacterial growth.
- Case Study : In one study, compounds similar to this compound were tested against various bacterial strains. Results showed significant inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 64 to 128 mg/L.
Anticancer Activity
Research has also focused on the anticancer potential of this compound.
- In Vitro Studies : A series of derivatives were synthesized and tested for antiproliferative activity against cancer cell lines such as HCT-116 (human colon cancer cells). The IC values ranged from 0.12 mg/mL to 0.81 mg/mL for various analogs, indicating promising anticancer activity .
| Compound | IC (mg/mL) | Cell Line |
|---|---|---|
| Compound A | 0.12 | HCT-116 |
| Compound B | 0.81 | HCT-116 |
| Control | - | - |
The biological activity of this compound may be attributed to its ability to interact with specific biomolecules:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
